2-Methyl-3-phenylpropanol

Catalog No.
S598820
CAS No.
7384-80-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenylpropanol

CAS Number

7384-80-7

Product Name

2-Methyl-3-phenylpropanol

IUPAC Name

2-methyl-3-phenylpropan-1-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

LTZKHYYXQWNXPU-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)CO

Synonyms

2-methyl-3-phenyl-1-propanol

Canonical SMILES

CC(CC1=CC=CC=C1)CO

The exact mass of the compound 2-Methyl-3-phenylpropanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-3-phenylpropanol is a branched aromatic primary alcohol that serves as a critical building block in asymmetric synthesis, a highly stable pro-fragrance moiety, and an advanced antimicrobial preservative. Characterized by its specific steric hindrance at the beta-carbon (C2 methyl group), it offers distinct thermodynamic stability and a moderate boiling point of 246.1 °C. For industrial procurement, its value lies in its dual functionality: it acts as a highly enantioselective reduction target in biotransformation workflows and provides superior formulation stability across broad pH ranges compared to unbranched analogs or traditional organic acid preservatives [1].

Substituting 2-methyl-3-phenylpropanol with its unbranched analog (3-phenylpropanol) or its oxidized counterpart (2-methyl-3-phenylpropanal) introduces critical process and formulation failures. In asymmetric synthesis, saturated aldehydes are highly susceptible to enoate reductase-mediated racemization, drastically lowering enantiomeric purity, whereas the alcohol form locks in stereochemical integrity [1]. In formulation contexts, relying on standard preservatives like sodium benzoate restricts the effective pH range (due to a pKa of 4.2) and requires higher loading concentrations. The specific C2-methyl branching of 2-methyl-3-phenylpropanol alters its lipophilicity and steric profile, enabling it to function effectively at concentrations as low as 0.01 wt% while resisting the rapid volatilization and pH-dependent degradation seen in simpler aromatic alcohols [2].

Preservative Loading Efficiency and pH Versatility

In cosmetic and industrial formulations, 2-methyl-3-phenylpropanol demonstrates superior antimicrobial efficacy at significantly lower loading concentrations compared to traditional benchmark preservatives. Patent data indicates that 2-methyl-3-phenylpropanol achieves full biocidal activity at concentrations ranging from 0.01 wt% to 1.99 wt%. In contrast, traditional systems relying on sodium benzoate are strictly limited by pH (ineffective outside acidic ranges due to a pKa of 4.2) and often require combination with benzyl alcohol or phenoxyethanol at much higher overall mass fractions (sometimes >25 wt% in concentrates) to achieve equivalent stabilization[1].

Evidence DimensionEffective Antimicrobial Loading Concentration and pH Range
Target Compound Data0.01 wt% to 1.99 wt% (pH independent)
Comparator Or BaselineSodium benzoate / Benzyl alcohol systems (pH restricted < 4.2, higher mass fractions required)
Quantified DifferenceAchieves biocidal efficacy at < 2.0 wt% without the strict acidic pH dependency of benzoate salts.
ConditionsAqueous and emulsion-based cosmetic/industrial formulations.

Procurement of this compound allows formulators to reduce total preservative loading and expand product pH ranges without sacrificing antimicrobial stability.

Enantiomeric Purity Retention in Biocatalytic Reductions

When used in biocatalytic pathways (e.g., Clostridium kluyveri mediated reductions), the alcohol form prevents the stereochemical degradation common to aldehydes. Research demonstrates that the reduction of corresponding allyl alcohols to saturated alcohols like 2-methyl-3-phenylpropanol yields much higher enantiomeric purities. The intermediary saturated aldehyde (2-methyl-3-phenylpropanal) undergoes rapid racemization catalyzed by enoate reductase, whereas the final 2-methyl-3-phenylpropanol product maintains strict stereochemical fidelity [1].

Evidence DimensionSusceptibility to Enzymatic Racemization
Target Compound Data2-Methyl-3-phenylpropanol (High enantiomeric purity, resists racemization)
Comparator Or Baseline2-Methyl-3-phenylpropanal (Low enantiomeric purity, rapid racemization)
Quantified DifferenceThe alcohol form locks in the chiral center, preventing the enoate reductase-driven racemization observed in the aldehyde.
ConditionsMicrobial reduction of alpha,beta-unsaturated precursors (e.g., using Clostridium kluyveri).

For pharmaceutical and fine chemical synthesis, procuring the alcohol rather than the aldehyde is mandatory to preserve chiral integrity during scale-up.

Compatibility in Covalent Pro-Fragrance Architectures

To overcome the inherent volatility of free aromatic alcohols, 2-methyl-3-phenylpropanol is highly utilized as a covalently linked pro-fragrance. Patent literature demonstrates that conjugating 2-methyl-3-phenylpropanol into a pro-fragrance carrier molecule fundamentally alters its release kinetics. While the free alcohol evaporates relatively quickly, the conjugated form delays the release of the active scent profile, providing long-lasting substantivity on substrates like skin or fabric that cannot be achieved by directly formulating with the unconjugated compound [1].

Evidence DimensionRelease Kinetics and Substantivity
Target Compound DataPro-fragrance conjugated 2-methyl-3-phenylpropanol (Extended, controlled release over time)
Comparator Or BaselineUnconjugated free 2-methyl-3-phenylpropanol (Rapid volatilization)
Quantified DifferenceCovalent conjugation transforms the molecule from a transient odorant into a highly substantive, controlled-release material.
ConditionsApplication on dry skin or fabric matrices.

Procurement of this alcohol for pro-fragrance synthesis is essential for manufacturers aiming to engineer extended-release consumer products.

Low-Loading Antimicrobial Preservative Systems

Directly downstream of its high efficacy at 0.01–1.99 wt%, this compound is ideal for preserving pH-neutral or alkaline cosmetic and industrial formulations where traditional organic acids (like sodium benzoate) fail [1].

Chiral Building Block for Pharmaceutical Intermediates

Utilizing its resistance to enoate reductase-mediated racemization, it is the preferred precursor for synthesizing optically pure downstream derivatives, maintaining stereochemical integrity during scale-up [2].

Pro-Fragrance and Controlled-Release Matrices

Due to its compatibility with covalent carrier molecules, it is optimal for manufacturing pro-fragrance conjugates that require extended substantivity on fabrics or skin over several days [3].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7384-80-7

General Manufacturing Information

Benzenepropanol, .beta.-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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